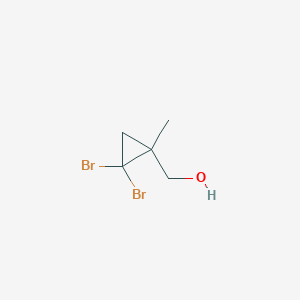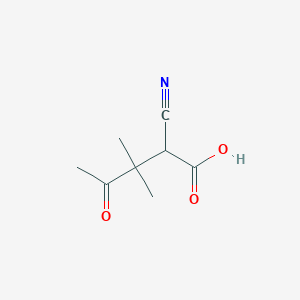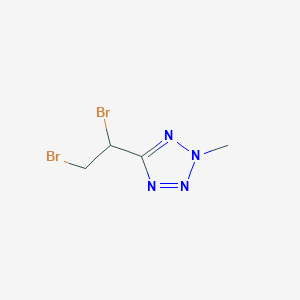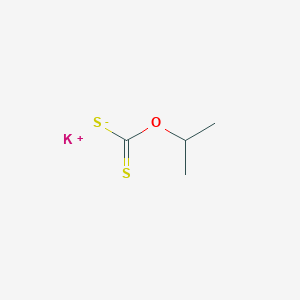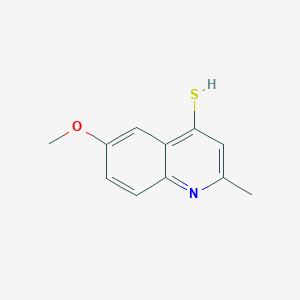
6-methoxy-2-methylquinoline-4-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a siloxane compound with the molecular formula C14H42O7Si7 and a molecular weight of 519.08 g/mol . This compound is a derivative of cycloheptasiloxane, characterized by the presence of seven silicon atoms in its ring structure, each bonded to two methyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetradecamethylcycloheptasiloxane-d42 typically involves the controlled hydrolysis and condensation of methyltrichlorosilane. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, under anhydrous conditions to prevent premature polymerization. The reaction conditions, including temperature and solvent choice, are carefully controlled to ensure the formation of the desired cyclic siloxane structure.
Industrial Production Methods
Industrial production of Tetradecamethylcycloheptasiloxane-d42 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound in high yield and purity. The production process is optimized for efficiency and cost-effectiveness, ensuring a consistent supply of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
Tetradecamethylcycloheptasiloxane-d42 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol groups, which can further condense to form siloxane bonds.
Reduction: Reduction reactions can break siloxane bonds, leading to the formation of smaller siloxane units.
Substitution: Methyl groups on the silicon atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various organometallic reagents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include silanols, smaller cyclic siloxanes, and substituted siloxanes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Tetradecamethylcycloheptasiloxane-d42 has a wide range of scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of various organosilicon compounds and as a model compound for studying siloxane chemistry.
Biology: The compound is used in the development of biocompatible materials and as a component in drug delivery systems.
Medicine: It is investigated for its potential use in medical devices and implants due to its biocompatibility and stability.
Industry: The compound is used in the production of silicone-based materials, including lubricants, sealants, and coatings.
Mechanism of Action
The mechanism of action of Tetradecamethylcycloheptasiloxane-d42 involves its interaction with various molecular targets and pathways. The compound’s siloxane backbone provides flexibility and stability, allowing it to interact with biological membranes and proteins. The methyl groups on the silicon atoms contribute to its hydrophobicity, enhancing its ability to penetrate lipid bilayers and interact with hydrophobic regions of proteins.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Tetradecamethylcycloheptasiloxane-d42 include other cyclic siloxanes, such as:
- Octamethylcyclotetrasiloxane (D4)
- Decamethylcyclopentasiloxane (D5)
- Dodecamethylcyclohexasiloxane (D6)
Uniqueness
Tetradecamethylcycloheptasiloxane-d42 is unique due to its larger ring structure, which provides greater flexibility and a higher degree of hydrophobicity compared to smaller cyclic siloxanes. This makes it particularly useful in applications requiring high stability and biocompatibility.
Properties
IUPAC Name |
6-methoxy-2-methylquinoline-4-thiol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NOS/c1-7-5-11(14)9-6-8(13-2)3-4-10(9)12-7/h3-6H,1-2H3,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKSLXGCSDLWDEO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)OC)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C2C=C(C=CC2=N1)OC)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2S)-2-azaniumyl-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoate](/img/structure/B7782179.png)
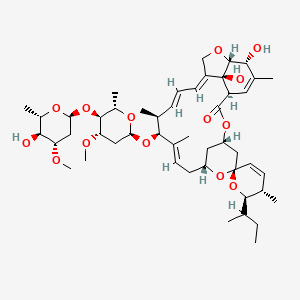
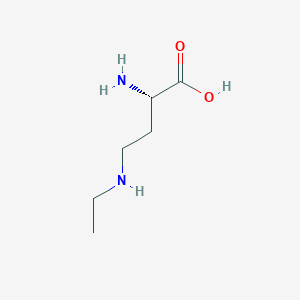
![(5S,5aR,9R)-5-[[(2R,4aR,6S,7R,8R,8aS)-7,8-dihydroxy-2-methyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-6-yl]oxy]-9-(4-hydroxy-3,5-dimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B7782196.png)
![8-amino-3-benzyl-10H-benzo[g]pteridine-2,4-dione](/img/structure/B7782203.png)
![3-Amino-2-[(4-methylphenyl)sulfonylamino]propanoic acid](/img/structure/B7782211.png)
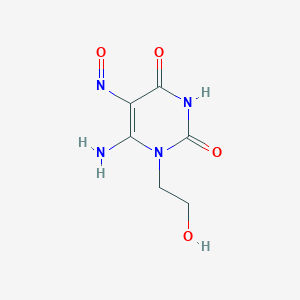
![sodium;[(4-methyl-2-oxochromen-7-yl)amino]methanesulfonate](/img/structure/B7782215.png)
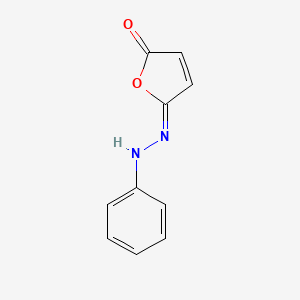
![(1R,6S,7r)-bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B7782219.png)
